6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its stability at room temperature and its solubility in water, making it a valuable reagent in organic synthesis .
Preparation Methods
The synthesis of 6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid typically involves the functionalization of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . Industrial production methods often employ multicomponent reactions (MCRs) due to their efficiency and sustainability .
Chemical Reactions Analysis
6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include methanesulfonic acid for oxidation and sodium borohydride for reduction.
Scientific Research Applications
6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and natural product analogs.
Biology: Investigated for its role in cell biology and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The indole nucleus allows it to interact with enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
Indole-6-carboxylic acid: Known for its applications in medicinal chemistry. 6-Hydroxy-5-oxo-5,7a-dihydro-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
827629-19-6 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-hydroxy-5-oxo-1,7a-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,5,10,12H,(H,13,14) |
InChI Key |
JTASAEAXRBMWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=C2C1NC(=C2)C(=O)O)O |
Origin of Product |
United States |
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